molecular formula C5H10N4O B15261157 3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol

3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol

Cat. No.: B15261157
M. Wt: 142.16 g/mol
InChI Key: LWPWJLFPUAKESD-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol is a heterocyclic organic compound that features a triazole ring with an amino group and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of 3-amino-1H-1,2,4-triazole and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanal.

    Reduction: The compound can be reduced to form 3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-amine.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions, often in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include various substituted triazoles, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The triazole ring can form hydrogen bonds and other interactions with biological molecules, which can modulate their activity and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the propyl chain.

    1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.

    Fluconazole: A triazole-based antifungal agent with a similar triazole ring but different substituents.

Uniqueness

3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propyl chain, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H10N4O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2,(H2,6,8)

InChI Key

LWPWJLFPUAKESD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCO)N

Origin of Product

United States

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